(3-Hexadecanoyloxy-2-hydroxypropyl) octadec-9-enoate
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Overview
Description
(3-Hexadecanoyloxy-2-hydroxypropyl) octadec-9-enoate is an ester compound formed from the reaction between a fatty acid and a glycerol derivative. This compound is known for its unique structural properties, which make it useful in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Hexadecanoyloxy-2-hydroxypropyl) octadec-9-enoate typically involves esterification reactions. One common method is the reaction between hexadecanoic acid (palmitic acid) and 2-hydroxypropyl octadec-9-enoate in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, enzymatic catalysis using lipases can be employed for a more environmentally friendly synthesis process.
Chemical Reactions Analysis
Types of Reactions
(3-Hexadecanoyloxy-2-hydroxypropyl) octadec-9-enoate can undergo various chemical reactions, including:
Oxidation: The double bond in the octadec-9-enoate moiety can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The ester group can undergo nucleophilic substitution reactions with amines to form amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent used under anhydrous conditions.
Substitution: Amines such as methylamine or ethylamine can be used in the presence of a base like triethylamine (TEA).
Major Products Formed
Oxidation: Epoxides, diols
Reduction: Alcohols
Substitution: Amides
Scientific Research Applications
(3-Hexadecanoyloxy-2-hydroxypropyl) octadec-9-enoate has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and transesterification reactions.
Biology: Investigated for its role in lipid metabolism and as a component of cell membranes.
Medicine: Explored for its potential use in drug delivery systems due to its biocompatibility and ability to form stable emulsions.
Industry: Utilized in the production of biodegradable lubricants and surfactants.
Mechanism of Action
The mechanism of action of (3-Hexadecanoyloxy-2-hydroxypropyl) octadec-9-enoate involves its interaction with lipid bilayers in cell membranes. The compound can integrate into the lipid bilayer, affecting membrane fluidity and permeability. This interaction can influence various cellular processes, including signal transduction and membrane transport.
Comparison with Similar Compounds
Similar Compounds
(3-Hexadecanoyloxy-2-hydroxypropyl) dodecanoate: Similar structure but with a shorter fatty acid chain.
(3-Hexadecanoyloxy-2-hydroxypropyl) hexadecanoate: Similar structure but with a saturated fatty acid chain.
Uniqueness
(3-Hexadecanoyloxy-2-hydroxypropyl) octadec-9-enoate is unique due to its unsaturated fatty acid chain, which imparts different physical and chemical properties compared to its saturated counterparts. This unsaturation allows for additional chemical modifications and interactions, making it more versatile in various applications.
Properties
IUPAC Name |
(3-hexadecanoyloxy-2-hydroxypropyl) octadec-9-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H70O5/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-37(40)42-34-35(38)33-41-36(39)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h17-18,35,38H,3-16,19-34H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBBXPULYBQASLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H70O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
594.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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